molecular formula C17H15Cl2NO3 B11089697 3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid

3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid

Cat. No.: B11089697
M. Wt: 352.2 g/mol
InChI Key: VBNARKKLDZAPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid is an organic compound characterized by the presence of two 4-chlorophenyl groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid typically involves the reaction of 4-chlorophenylacetic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((((4-Chlorophenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid
  • 4-Chlorophenylacetic acid
  • 4-Chlorophenylamine

Uniqueness

3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual 4-chlorophenyl groups and propanoic acid moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-[[2-(4-chlorophenyl)acetyl]amino]propanoic acid

InChI

InChI=1S/C17H15Cl2NO3/c18-13-5-1-11(2-6-13)9-16(21)20-15(10-17(22)23)12-3-7-14(19)8-4-12/h1-8,15H,9-10H2,(H,20,21)(H,22,23)

InChI Key

VBNARKKLDZAPGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.